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molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No. B602585
M. Wt: 205.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290791B2

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.515 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.773 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[OH2:15]>>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:1])=[O:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
Quantity
1.515 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
0.773 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred vigorously at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight with a loosely placed septum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
to continue reflux for 8.5 hr
Duration
8.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
until deemed complete by the consumption of KMnO4
FILTRATION
Type
FILTRATION
Details
The reaction was filtered under vacuum and precipitate
WASH
Type
WASH
Details
was rinsed with hot water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer extracted again with 2× equal volume EtOAc
EXTRACTION
Type
EXTRACTION
Details
Pooled organic layers from the second extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.673 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09290791B2

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.515 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.773 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[OH2:15]>>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:1])=[O:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
Quantity
1.515 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
0.773 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred vigorously at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight with a loosely placed septum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
to continue reflux for 8.5 hr
Duration
8.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
until deemed complete by the consumption of KMnO4
FILTRATION
Type
FILTRATION
Details
The reaction was filtered under vacuum and precipitate
WASH
Type
WASH
Details
was rinsed with hot water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer extracted again with 2× equal volume EtOAc
EXTRACTION
Type
EXTRACTION
Details
Pooled organic layers from the second extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.673 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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